molecular formula C9H8BrNS B8663880 5-Bromo-2-ethyl-1,3-benzothiazole CAS No. 406232-92-6

5-Bromo-2-ethyl-1,3-benzothiazole

Cat. No.: B8663880
CAS No.: 406232-92-6
M. Wt: 242.14 g/mol
InChI Key: HDHYNAPSFXORPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-ethyl-1,3-benzothiazole (CAS 406232-92-6) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold known for its diverse pharmacological profiles, fused with a bromo substituent at the 5-position and an ethyl group at the 2-position . The molecular formula is C9H8BrNS, with a molecular weight of 242.14 . The benzothiazole nucleus is extensively researched for developing novel therapeutic agents. Its planar, bicyclic structure allows for effective interactions with biological targets, making it a key motif in discovering new enzyme inhibitors and receptor modulators . Specifically, 2-aryl and 2-alkyl benzothiazole derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Recent studies on novel benzothiazole-1,2,3-triazole hybrids have shown potent cytotoxicity against human cancer cell lines and promising EGFR inhibitory activity, highlighting the continued relevance of this chemical class in oncology research . Beyond oncology, the benzothiazole scaffold possesses inherent versatility and is a fundamental structure in compounds with a broad spectrum of reported biological activities, including antimicrobial, antitubercular, anti-inflammatory, and anticonvulsant properties . The bromine atom at the 5-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly generate diverse libraries for structure-activity relationship (SAR) studies . This makes this compound an excellent intermediate for constructing more complex, target-oriented molecules. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

406232-92-6

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

5-bromo-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3

InChI Key

HDHYNAPSFXORPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below highlights key structural variations among 5-bromo-2-ethyl-1,3-benzothiazole and related compounds:

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

Compound Name Substituent at C2 Substituent at C5 Molecular Formula Key Properties/Activities References
This compound Ethyl Bromine C₉H₈BrNS Not explicitly reported Target Compound
5-Bromo-2-phenyl-1,3-benzothiazole Phenyl Bromine C₁₃H₈BrNS Anticancer, antimicrobial
5-Bromo-2-(chloromethyl)-1,3-benzothiazole Chloromethyl Bromine C₈H₅BrClNS High toxicity (safety concerns)
5-Chloro-2-phenyl-1,3-benzothiazole Phenyl Chlorine C₁₃H₈ClNS Antimicrobial, antitumor
2-Ethyl-1,3-benzothiazole Ethyl Hydrogen C₉H₉NS Baseline for substituent effects Hypothetical
Key Observations:

The chloromethyl group in 5-bromo-2-(chloromethyl)-1,3-benzothiazole introduces reactivity (e.g., nucleophilic substitution), which may correlate with higher toxicity .

Halogen Effects at C5 :

  • Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., in 5-chloro-2-phenyl-1,3-benzothiazole) may enhance lipophilicity and stability, influencing binding to hydrophobic biological targets .

Preparation Methods

Step 1: Synthesis of 2-Ethylthio-1,3-benzothiazole

Starting Material : 2-Mercaptobenzothiazole (2-MBT)
Reagents : Bromoethane, sodium hydroxide (NaOH), ethanol
Conditions : Reflux at 78°C for 2–3 hours
Mechanism : Nucleophilic substitution (SN2) at the sulfur atom of 2-MBT:

2-MBT+CH3CH2BrNaOH, EtOH2-Ethylthio-1,3-benzothiazole+HBr\text{2-MBT} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaOH, EtOH}} \text{2-Ethylthio-1,3-benzothiazole} + \text{HBr}

Yield : 84–89%.

Step 2: Regioselective Bromination at C5

Reagents : N-Bromosuccinimide (NBS), dichloromethane (DCM)
Conditions : Reflux at 40–50°C for 5–10 hours
Mechanism : Electrophilic aromatic substitution (EAS) directed by the electron-withdrawing thiazole ring:

2-Ethylthio-1,3-benzothiazole+NBSDCM5-Bromo-2-ethylthio-1,3-benzothiazole+Succinimide\text{2-Ethylthio-1,3-benzothiazole} + \text{NBS} \xrightarrow{\text{DCM}} \text{5-Bromo-2-ethylthio-1,3-benzothiazole} + \text{Succinimide}

Yield : 72–78%.

Advantages:

  • High regioselectivity for the 5-position due to the thiazole ring’s electronic effects.

  • NBS avoids hazardous bromine gas, enhancing safety.

Direct Bromination of 2-Ethyl-1,3-benzothiazole

Bromination with Elemental Bromine

Starting Material : 2-Ethyl-1,3-benzothiazole
Reagents : Bromine (Br₂), acetic acid (AcOH)
Conditions : Room temperature, 12–24 hours
Mechanism : EAS facilitated by acetic acid’s polar environment:

2-Ethyl-1,3-benzothiazole+Br2AcOH5-Bromo-2-ethyl-1,3-benzothiazole+HBr\text{2-Ethyl-1,3-benzothiazole} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{this compound} + \text{HBr}

Yield : 60–65%.

Limitations:

  • Lower yields due to competing di-bromination or oxidation side reactions.

  • Requires careful stoichiometric control to avoid over-bromination.

Microwave-Assisted Synthesis

One-Pot Alkylation-Bromination

Reagents : 2-MBT, bromoethane, NBS, tetrabutylammonium bromide (TBAB)
Conditions : Microwave irradiation (150 W, 150°C, 30 minutes)
Mechanism : Simultaneous alkylation and bromination under microwave acceleration:

2-MBTMW, CH3CH2Br, NBSThis compound\text{2-MBT} \xrightarrow{\text{MW, CH}3\text{CH}2\text{Br, NBS}} \text{this compound}

Yield : 81%.

Advantages:

  • Reduced reaction time (30 minutes vs. 12–24 hours).

  • TBAB acts as a phase-transfer catalyst, improving efficiency.

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

Starting Material : Carboxy-polystyrene resin functionalized with acyl-isothiocyanate
Reagents : Ethylamine, NBS
Conditions :

  • Immobilization of 2-aminobenzothiazole on resin.

  • Alkylation with bromoethane.

  • On-resin bromination using NBS.
    Yield : 68–73%.

Applications:

  • Ideal for combinatorial chemistry and high-throughput screening.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Reaction Time Advantages
Two-Step Alkylation2-MercaptobenzothiazoleBromoethane, NBS78%8–12 hHigh regioselectivity, scalable
Direct Bromination2-Ethyl-1,3-benzothiazoleBr₂, AcOH65%12–24 hSimplicity, no alkylation step
Microwave2-MercaptobenzothiazoleNBS, TBAB81%0.5 hRapid, energy-efficient
Solid-PhaseResin-bound acyl-isothiocyanateEthylamine, NBS73%24–36 hHigh purity, suitable for libraries

Mechanistic Insights and Optimization

Regioselectivity in Bromination

The 5-position of benzothiazole is activated for electrophilic attack due to:

  • Electronic Effects : The thiazole nitrogen withdraws electron density, directing bromination to C5.

  • Steric Factors : The 2-ethyl group minimally impacts the C5 position’s accessibility.

Solvent and Catalyst Optimization

  • Dichloromethane (DCM) : Preferred for NBS reactions due to its inertness and solubility.

  • Tetrahydrofuran (THF) : Alternative for microwave-assisted reactions, enhancing reagent mixing.

Challenges and Solutions

By-Product Formation

  • Di-bromination : Mitigated by using 1.2–1.5 equivalents of NBS.

  • Oxidation of Thioether : Avoided by maintaining anhydrous conditions.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures yield 95–98% pure product.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves brominated by-products .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-ethyl-1,3-benzothiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example, bromination of a 2-ethyl-1,3-benzothiazole precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in chloroform or acetonitrile at 60–80°C) can yield the target compound. Optimization requires monitoring reaction time, stoichiometry, and temperature to minimize side products like over-brominated derivatives. Purification via column chromatography (heptane/ethyl acetate) or recrystallization from hexane is recommended .

Q. How can structural characterization of this compound be performed to confirm purity and molecular geometry?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substituent positions and purity.
  • X-ray crystallography : Resolve crystal structures using programs like SHELX (SHELXL for refinement). For example, bond angles and dihedral twists (e.g., 36.69° between thiazole and benzene rings) can be determined to validate molecular geometry .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.

Q. What safety protocols are essential when handling halogenated benzothiazoles like this compound?

Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Halogenated compounds may release toxic fumes (e.g., HBr) under heat. Store in airtight containers away from light and moisture. Disposal should follow hazardous waste guidelines, with neutralization of reactive residues (e.g., using aqueous ammonia) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural refinement of this compound derivatives?

Methodological Answer: For disordered atoms, apply PART instructions in SHELXL to model split positions. For twinned data (common in benzothiazoles with planar stacking), use twin-law refinement (e.g., BASF parameter) and validate with R-factor convergence. Leverage high-resolution datasets (>1.0 Å) to reduce ambiguity. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking distances ~3.75 Å) .

Q. What strategies are effective in designing analogs of this compound for biological activity studies?

Methodological Answer: Focus on substituent effects:

  • Electron-withdrawing groups (e.g., NO2_2, CF3_3) at the 5-position enhance electrophilic reactivity for nucleophilic substitution.
  • Bulkier substituents (e.g., phenyl, ethyl) at the 2-position influence steric hindrance and binding affinity.
    Synthesize analogs via Suzuki coupling (for aryl groups) or nucleophilic substitution (for halides). Validate activity through in vitro assays (e.g., antimicrobial IC50_{50} determination) .

Q. How can computational methods (e.g., DFT, molecular docking) complement experimental studies on this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.
  • Docking studies : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., bacterial enzymes). Cross-reference with crystallographic data to validate active-site interactions .

Q. What are the challenges in analyzing polymorphism or solvate formation in this compound crystals?

Methodological Answer: Polymorphism arises due to varying packing motifs (e.g., herringbone vs. planar stacking). Use differential scanning calorimetry (DSC) to identify phase transitions and XRPD to distinguish crystal forms. Solvate formation can be minimized by crystallizing from non-polar solvents (e.g., hexane) under controlled humidity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer: Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) and conformational flexibility. Use computational NMR prediction tools (e.g., ACD/Labs) to simulate shifts under different tautomeric states. For benzothiazoles, thione-thiol tautomerism may cause shifts; confirm via 15N^{15}N-NMR if accessible .

Q. What experimental controls are critical when evaluating the stability of this compound under varying pH or temperature?

Methodological Answer: Conduct accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitor via HPLC.
  • Thermal stability : Use TGA to assess decomposition temperatures. For light sensitivity, expose to UV-Vis radiation and track degradation by UV spectroscopy .

Tables for Key Parameters

Parameter Value/Technique Reference
Typical C–S bond length1.70–1.75 Å (X-ray)
π-π stacking distance3.75–3.81 Å
Optimal bromination temperature60–80°C (NBS in CH3_3CN)
SHELXL refinement R-factor<5% for high-resolution data

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